1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of 1,3-dimethyl-5-pyrazolone with appropriate reagents to introduce the sulfonyl and carboxylic acid groups. The reaction conditions typically involve the use of chlorinating agents and acylating agents under controlled temperatures and pH conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)-4-piperidinecarboxamide: This compound has a similar pyrazole core but with different substituents, leading to variations in its chemical and biological properties.
1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid: Another related compound with a piperidine ring, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4O4S |
---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O4S/c1-6-8(5-12(2)10-6)18(16,17)13-4-3-7(11-13)9(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
DLRCPVOHYKSOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2C=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
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